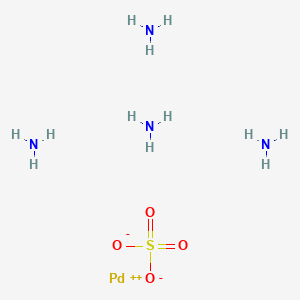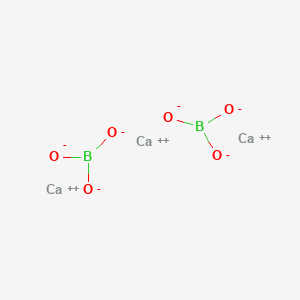
2-chloro-N-(3-isopropoxypropyl)acetamide
Description
2-chloro-N-(3-isopropoxypropyl)acetamide is a chemical compound of interest in various fields of chemistry and pharmacology. This analysis covers the synthetic routes, molecular structure, chemical and physical properties, excluding applications, drug use, dosages, and side effects.
Synthesis Analysis
Synthetic approaches for compounds similar to 2-chloro-N-(3-isopropoxypropyl)acetamide involve multi-step reactions, starting from basic precursors to achieve the desired structure. A common method includes reactions involving acetylation, chloroacetylation, and subsequent modifications to introduce specific functional groups (Zhong-cheng & Wan-yin, 2002). These reactions are optimized for yield and purity, using various catalysts and conditions to achieve the final product.
Molecular Structure Analysis
The molecular structure of compounds akin to 2-chloro-N-(3-isopropoxypropyl)acetamide is elucidated using techniques like X-ray crystallography and NMR spectroscopy. These analyses provide detailed insights into the bond lengths, angles, and overall geometry of the molecule, revealing the spatial arrangement of atoms and the presence of specific functional groups (P. Jansukra et al., 2021).
Chemical Reactions and Properties
Chemical properties are influenced by the functional groups present in the molecule. The acetamide moiety, for instance, participates in various chemical reactions, including nucleophilic substitution reactions where the chlorine atom can be replaced by other groups, altering the compound's chemical behavior (N. Agarwal & R. Mital, 1976). The presence of an isopropoxypropyl group might also impart specific reactivity patterns, such as susceptibility to hydrolysis or participation in esterification reactions.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of 2-chloro-N-(3-isopropoxypropyl)acetamide under different conditions. These properties are determined through empirical studies and are essential for handling the compound, predicting its stability, and formulating it for various applications.
Chemical Properties Analysis
Chemical properties encompass reactivity with other chemicals, stability under various conditions, and the compound's behavior in different environments. For example, the acetamide group's reactivity towards hydrolysis, its role in forming hydrogen bonds, and its potential interactions with biological molecules are significant. The chloro and isopropoxypropyl groups also contribute to the compound's overall reactivity and chemical interactions (M. Kitano & K. Kuchitsu, 1973).
Scientific Research Applications
1. Enantioselective Synthesis
The compound 2-chloro-N-(3-isopropoxypropyl)acetamide has applications in the enantioselective synthesis of pharmaceutical compounds. Lund et al. (2016) described its use in the synthesis of both enantiomers of 4 -(3-chloro-2-hydroxypropoxy)phenyl)acetamide, with high enantiomeric excess, using lipase B from Candida antarctica as a catalyst. This process is crucial in the production of the cardioselective β-blocker atenolol, demonstrating the compound's significance in medicinal chemistry (Lund, Bøckmann, & Jacobsen, 2016).
2. Herbicide Research and Environmental Implications
Research by Weber and Peter (1982) on adsorption, bioactivity, and soil tests of acetochlor, a related compound, highlights the environmental implications of 2-chloro-N-(3-isopropoxypropyl)acetamide derivatives. These studies are critical for understanding the environmental fate of such herbicides and their impact on agriculture and ecosystems (Weber & Peter, 1982).
3. Comparative Metabolism Studies
Coleman et al. (2000) conducted comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes. Their research offers insights into the metabolic pathways and potential human health implications of compounds like 2-chloro-N-(3-isopropoxypropyl)acetamide, which is crucial for assessing the safety and environmental impact of these chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).
4. Degradation and Environmental Fate
DellaGreca et al. (2009) studied the aqueous chlorination of atenolol, which led to products including derivatives of 2-chloro-N-(3-isopropoxypropyl)acetamide. This research provides valuable information on the degradation products and environmental fate of similar compounds, which is essential for environmental risk assessments (DellaGreca, Iesce, Pistillo, Previtera, & Temussi, 2009).
properties
IUPAC Name |
2-chloro-N-(3-propan-2-yloxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2/c1-7(2)12-5-3-4-10-8(11)6-9/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJJNACFLCCTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278580 | |
| Record name | 2-chloro-N-(3-isopropoxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-isopropoxypropyl)acetamide | |
CAS RN |
10263-67-9 | |
| Record name | 2-Chloro-N-[3-(1-methylethoxy)propyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10263-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 8279 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010263679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC8279 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(3-isopropoxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















